(2S)-1-[(tert-butoxy)carbonyl]-3,3-dimethyl-4-oxopyrrolidine-2-carboxylic acid
Description
(2S)-1-[(tert-Butoxy)carbonyl]-3,3-dimethyl-4-oxopyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, 3,3-dimethyl substituents, and a 4-oxo (keto) functionality. The Boc group is widely employed in organic synthesis to protect amines during multi-step reactions, particularly in peptide chemistry . This compound serves as a critical intermediate in the synthesis of pharmaceuticals and asymmetric catalysts, as demonstrated in the preparation of tert-butyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate via borane reduction .
Properties
IUPAC Name |
(2S)-3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-11(2,3)18-10(17)13-6-7(14)12(4,5)8(13)9(15)16/h8H,6H2,1-5H3,(H,15,16)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSSMZRTGRGDJR-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N(CC1=O)C(=O)OC(C)(C)C)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](N(CC1=O)C(=O)OC(C)(C)C)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of the Pyrrolidine Precursor
The tert-butoxycarbonyl (Boc) group is introduced to protect the secondary amine of the pyrrolidine ring, a critical step to prevent undesired side reactions during subsequent transformations. The patent CN105801462A outlines a robust protocol using L-hydroxyproline as the starting material . In this method, L-hydroxyproline is dissolved in water, and the pH is adjusted to 8–9 using potassium carbonate. A tetrahydrofuran (THF) solution of di-tert-butyl dicarbonate ((Boc)₂O) is added dropwise at 20–25°C, followed by 16–19 hours of stirring. Post-reaction, the mixture is extracted with methyl tert-butyl ether (MTBE), acidified to pH 2–3 with HCl, and further extracted with ethyl acetate to isolate N-Boc-L-hydroxyproline in 94.3% yield .
Key Variables:
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Solvent: Water/THF biphasic system enhances reagent solubility while minimizing hydrolysis.
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Base: Potassium carbonate maintains optimal pH for Boc activation without epimerization.
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Temperature: Ambient conditions (20–25°C) prevent exothermic side reactions.
The introduction of the 4-oxo group is achieved via selective oxidation of the pyrrolidine ring. CN105801462A employs 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) as a catalytic oxidant in the presence of a co-oxidant . N-Boc-L-hydroxyproline is dissolved in a solvent mixture (e.g., acetonitrile or dichloromethane), and TEMPO is added followed by sodium hypochlorite (NaClO) or potassium bromide (KBr). The reaction proceeds at 0–5°C to avoid over-oxidation, yielding (2S)-N-Boc-4-oxopyrrolidine-2-carboxylic acid. This method achieves >90% conversion with minimal racemization due to the mild conditions .
Comparative Data:
| Oxidant | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| TEMPO/NaClO | CH₃CN | 0–5°C | 92 |
| TEMPO/KBr | CH₂Cl₂ | 0–5°C | 88 |
Installation of 3,3-Dimethyl Substituents
The 3,3-dimethyl groups are introduced via alkylation or Wittig reactions. WO2006114401A2 describes alkylation using methyl bromides in the presence of a base such as potassium tert-butoxide . For instance, (2S)-N-Boc-4-oxopyrrolidine-2-carboxylic acid is treated with methyl iodide and potassium tert-butoxide in THF at −3°C. The reaction is warmed to 15°C for 12 hours, yielding the dimethylated product. Alternatively, a Wittig reaction with methoxymethyltriphenylphosphonium chloride in THF generates the methylene intermediate, which is hydrogenated to the dimethyl derivative using Pd/C .
Optimized Conditions:
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Alkylation:
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Wittig-Hydrogenation:
Final Carboxylic Acid Formation
The carboxylic acid moiety is typically preserved throughout the synthesis but may require deprotection or hydrolysis. WO2006114401A2 details the hydrolysis of ester intermediates using NaOH in ethanol/water (1:1) at 50°C . For example, methyl (2S)-1-N-Boc-3,3-dimethyl-4-oxopyrrolidine-2-carboxylate is treated with 2N NaOH, stirred for 4 hours, and acidified with citric acid to precipitate the target compound in 89% yield .
Critical Parameters:
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Base Concentration: 2N NaOH ensures complete ester cleavage without degrading the Boc group.
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Acidification: Citric acid (pH 3–4) selectively protonates the carboxylic acid while leaving the Boc group intact.
Stereochemical Control and Purification
The (2S) configuration is maintained through chiral pool synthesis starting from L-hydroxyproline . Racemization is mitigated by avoiding strong acids/bases during Boc protection and oxidation. Final purification is achieved via recrystallization from ethyl acetate/hexane (3:1), yielding >99% enantiomeric excess (ee) .
Chemical Reactions Analysis
Types of Reactions
(2S)-1-[(tert-butoxy)carbonyl]-3,3-dimethyl-4-oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amine, which can then participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
The synthesis of (2S)-1-[(tert-butoxy)carbonyl]-3,3-dimethyl-4-oxopyrrolidine-2-carboxylic acid typically involves several steps, including:
- Formation of the Pyrrolidine Ring : The initial step often involves cyclization reactions that form the pyrrolidine structure.
- Introduction of the Tert-butoxycarbonyl Group : This protective group is added to facilitate further functionalization without risking unwanted reactions.
- Carboxylic Acid Formation : The final step usually involves hydrolysis or other reactions to introduce the carboxylic acid functionality.
Medicinal Chemistry
One of the primary applications of (2S)-1-[(tert-butoxy)carbonyl]-3,3-dimethyl-4-oxopyrrolidine-2-carboxylic acid is in the field of medicinal chemistry. It serves as a precursor or intermediate in the synthesis of various bioactive compounds, particularly those targeting specific biological pathways.
Case Study: Dipeptidyl Peptidase IV Inhibitors
Research has demonstrated that derivatives of this compound can act as potent inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. For instance, a study highlighted a related compound with an IC₅₀ value of 6.3 nM, showcasing its potential for treating type 2 diabetes through oral administration .
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound is utilized for constructing complex molecular architectures due to its versatile reactivity. The tert-butoxycarbonyl group allows for selective reactions while protecting sensitive functionalities.
Example Applications :
- Synthesis of Taxol Derivatives : The compound can be employed as an intermediate in the synthesis of Taxol and its derivatives, which are critical in cancer therapy .
Material Science
Recent studies have explored the use of such compounds in developing new materials with specific properties, such as polymers or drug delivery systems.
Mechanism of Action
The mechanism of action of (2S)-1-[(tert-butoxy)carbonyl]-3,3-dimethyl-4-oxopyrrolidine-2-carboxylic acid depends on its specific application. In general, the compound interacts with molecular targets such as enzymes or receptors, modulating their activity. The Boc protecting group can be removed to reveal reactive amine groups, which can then participate in further biochemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogous pyrrolidine derivatives, focusing on structural motifs, physicochemical properties, and applications.
Substituent Analysis and Molecular Features
*Inferred molecular formula and weight based on structural analysis.
Key Comparative Insights
Steric and Electronic Effects: The 3,3-dimethyl groups in the target compound increase steric bulk compared to derivatives with 4-phenoxy or 4-phenyl substituents. This hindrance may slow nucleophilic attacks at the pyrrolidine nitrogen, enhancing stability during synthesis. The 4-oxo group introduces electron-withdrawing character, contrasting with the electron-donating phenoxy group in . This difference impacts hydrogen-bonding capacity and solubility in polar solvents.
Synthetic Utility: The Boc group in all listed compounds facilitates amine protection, enabling sequential reactions without side interactions . However, the 4-oxo group in the target compound allows for subsequent reductions (e.g., to alcohols) or condensations, as seen in ’s synthesis of hydroxymethyl derivatives. Derivatives like 4-(3-pyridinyloxy) () offer coordination sites for metal catalysts, whereas the target compound’s dimethyl/oxo combination is tailored for asymmetric induction in organocatalysis.
Hazard Profiles :
- The 4-phenyl analog (CAS 144069-70-5) exhibits acute oral toxicity (H302) and skin irritation (H315) , suggesting that the target compound may require similar handling precautions despite lacking explicit hazard data.
Physicochemical and Functional Differences
- Lipophilicity: The phenoxy and phenyl substituents () enhance lipophilicity, favoring membrane permeability in drug candidates. In contrast, the 4-oxo group improves aqueous solubility, making the target compound more suitable for polar reaction environments.
- Thermal Stability : The 3,3-dimethyl groups likely improve thermal stability by reducing conformational flexibility, whereas 4-hydroxyproline derivatives (e.g., ) may exhibit lower stability due to hydroxyl group reactivity.
Q & A
Q. How can researchers mitigate racemization during functionalization of the carboxylic acid group?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
